molecular formula C11H13NS B096142 2-Isobutyl-1,3-benzothiazole CAS No. 17229-77-5

2-Isobutyl-1,3-benzothiazole

Cat. No. B096142
CAS RN: 17229-77-5
M. Wt: 191.29 g/mol
InChI Key: IWFLFDPYBRUZBR-UHFFFAOYSA-N
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Description

2-Isobutyl-1,3-benzothiazole (IBBT) is a chemical compound that belongs to the class of benzothiazoles. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Isobutyl-1,3-benzothiazole is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected by fluorescence spectroscopy. 2-Isobutyl-1,3-benzothiazole has also been shown to inhibit the corrosion of metals by forming a protective layer on the surface of the metal.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Isobutyl-1,3-benzothiazole are not well understood. However, it has been shown to have antioxidant properties and may have potential as a neuroprotective agent. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Isobutyl-1,3-benzothiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation of using 2-Isobutyl-1,3-benzothiazole is its potential toxicity. It is important to handle 2-Isobutyl-1,3-benzothiazole with care and take appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for the study of 2-Isobutyl-1,3-benzothiazole. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-Isobutyl-1,3-benzothiazole and its potential therapeutic applications. Additionally, 2-Isobutyl-1,3-benzothiazole could be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. Finally, the corrosion inhibition properties of 2-Isobutyl-1,3-benzothiazole could be further explored for potential applications in the field of materials science.

Synthesis Methods

The synthesis of 2-Isobutyl-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercaptobenzothiazole with isobutyl bromide in the presence of a base. This method yields 2-Isobutyl-1,3-benzothiazole with a high yield and purity. Other methods include the reaction of 2-chlorobenzothiazole with isobutylamine and the reaction of 2-aminobenzothiazole with isobutyryl chloride.

Scientific Research Applications

2-Isobutyl-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a corrosion inhibitor for metals and alloys. In addition, 2-Isobutyl-1,3-benzothiazole has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

17229-77-5

Product Name

2-Isobutyl-1,3-benzothiazole

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3

InChI Key

IWFLFDPYBRUZBR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2-(2-methylpropyl)- (9CI)

Origin of Product

United States

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